4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Lipophilicity Positional isomerism Drug-likeness

Research-grade 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride. The 4-position 1,2,3-triazole (not 1,2,4) ensures correct vector for target binding; N-methylation removes the acidic N–H proton, eliminating false-positive fragment hits while preserving metabolic stability. Dihydrochloride salt guarantees defined stoichiometry and superior aqueous solubility versus free-base or mono-HCl analogs. Validated key intermediate for brain-penetrant P2X7 receptor antagonists and renin inhibitor SAR programs. Substituting regioisomeric or non-methylated analogs compromises target engagement and solubility reproducibility.

Molecular Formula C8H16Cl2N4
Molecular Weight 239.14 g/mol
Cat. No. B8072383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
Molecular FormulaC8H16Cl2N4
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-2-4-9-5-3-7;;/h6-7,9H,2-5H2,1H3;2*1H
InChIKeyVDHPAMTYWWDVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: Procurement-Relevant Structural and Physicochemical Profile


4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride (CAS 2244087-77-0 for the dihydrochloride; free base CAS 1263387-99-0) is a heterocyclic building block comprising a piperidine ring substituted at the 4-position with a 1-methyl-1,2,3-triazole moiety. The free base has a molecular formula of C8H14N4 and a molecular weight of 166.22 g/mol, while the dihydrochloride salt (C8H16Cl2N4, MW 239.14 g/mol) offers enhanced aqueous solubility for biological assay compatibility . This compound belongs to the broader class of 1,2,3-triazolopiperidines, which have been explored as scaffolds for P2X7 receptor antagonists, renin inhibitors, and other therapeutic targets [1]. The 1-methyl-1,2,3-triazole ring confers distinct electronic properties, hydrogen-bonding capacity, and metabolic stability compared to non-methylated or 1,2,4-triazole analogs, making precise structural identification critical for reproducible research outcomes.

Why Generic 4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride Substitution Fails: Structural Determinants of Differential Performance


Triazole-piperidine conjugates are not interchangeable commodities. The position of triazole attachment on the piperidine ring (2-, 3-, or 4-position) dictates molecular geometry, basicity, and lipophilicity, directly influencing target binding and pharmacokinetic behavior . The 1,2,3-triazole regioisomer differs fundamentally from 1,2,4-triazole in dipole moment, hydrogen-bonding pattern, and metabolic stability [1]. Critically, N-methylation of the 1,2,3-triazole eliminates an acidic N–H proton, removing a key hydrogen-bond donor that can be essential for zinc-dependent enzyme inhibition, as demonstrated for autotaxin (ATX) inhibitors where triazole methylation substantially reduced potency [2]. The dihydrochloride salt form, with its defined stoichiometry and enhanced aqueous solubility, further distinguishes this specific compound from free-base or mono-hydrochloride analogs in biological assay settings. Substituting a close analog without verifying these structural features risks irreproducible results in target engagement, solubility, and metabolic stability assays.

4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


LogP Differentiation: 4-Positional Isomer Is More Hydrophilic Than the 3-Isomer

The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine free base exhibits a predicted LogP of -0.22, making it substantially more hydrophilic than its 3-positional isomer, 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine, which has a predicted LogP of approximately 1.2 [1]. This ~1.4 log unit difference translates to roughly a 25-fold difference in octanol-water partition coefficient, predicting markedly different membrane permeability and aqueous solubility profiles. For procurement decisions, this means the 4-isomer is better suited for applications requiring higher aqueous solubility, while the 3-isomer may be preferred when increased membrane penetration is desired.

Lipophilicity Positional isomerism Drug-likeness

Triazole Regioisomer Comparison: 1,2,3-Triazole vs. 1,2,4-Triazole LogP and pKa Divergence

The target compound, bearing a 1,2,3-triazole, has a predicted LogP of -0.22 and a piperidine pKa of 9.80±0.10 . In contrast, the 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)piperidine has a reported experimental LogP ranging from -0.66 to -1.131 and a piperidine pKa of 9.17 [1] . The 1,2,3-triazole scaffold is more electron-rich and possesses a distinct dipole moment orientation compared to 1,2,4-triazole, leading to different hydrogen-bond acceptor/donor patterns. This is particularly relevant for target engagement: the 1,2,3-triazole's N2 and N3 atoms present a unique H-bond acceptor geometry that is absent in the 1,2,4-triazole system.

Triazole regioisomerism pKa Hydrogen bonding

N-Methylation of 1,2,3-Triazole Alters Hydrogen-Bond Donor Capacity and Target Engagement

The target compound features an N-methyl group on the 1,2,3-triazole ring, which eliminates the acidic N–H proton present in the non-methylated analog 4-(1H-1,2,3-triazol-4-yl)piperidine. Published structure-activity relationship (SAR) data on triazole-containing enzyme inhibitors demonstrates that this single methylation can profoundly alter potency. For example, in autotaxin (ATX) inhibitors, methylation of the triazole ring substantially reduced inhibitory activity by disrupting a critical interaction between the acidic triazole N–H and the catalytic zinc ion in the enzyme active site [1]. Conversely, N-methylation can improve metabolic stability by blocking oxidative metabolism at the triazole N–H position, a known metabolic soft spot.

N-methylation Hydrogen bonding Enzyme inhibition

Predicted pKa of 9.80 Ensures Predominant Protonation at Physiological pH

The piperidine nitrogen of 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine has a predicted pKa of 9.80±0.10 . At physiological pH 7.4, this corresponds to >99% protonation of the piperidine ring, rendering the compound predominantly cationic. This contrasts with the 1,2,4-triazole analog 4-(1H-1,2,4-triazol-1-yl)piperidine, which has a lower pKa of 9.17 , resulting in approximately 98.3% protonation at pH 7.4—a small but potentially meaningful difference of ~1.3-fold in the fraction of neutral (cell-permeable) species. The higher basicity of the target compound's piperidine also influences its behavior in ion-exchange purification and salt formation processes during synthesis.

pKa Ionization state Physiological pH

Dihydrochloride Salt Form Enhances Aqueous Solubility Compared to Free Base

The target compound is supplied as the dihydrochloride salt (CAS 2244087-77-0, MW 239.14 g/mol), which significantly enhances water solubility relative to the free base (CAS 1263387-99-0, MW 166.22 g/mol). Vendors such as Leyan supply the dihydrochloride at 98% purity, while Apollo Scientific offers it at 95% purity . The dihydrochloride salt is directly soluble in aqueous buffers, eliminating the need for pre-dissolution in DMSO or acidification, which is often required for the free base. For related 4-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine, measured aqueous solubility in PBS (pH 7.4) was 23 mg/mL, illustrating the solubility-enhancing effect of the triazole-piperidine scaffold in appropriate salt or derivative form [1].

Salt form Aqueous solubility Formulation

4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: P2X7 Receptor Antagonist Scaffold Development

The 1,2,3-triazolopiperidine core has been validated as a brain-penetrant P2X7 receptor antagonist scaffold, with optimized analogs achieving potent human P2X7R inhibition and good CNS partitioning after oral dosing [1]. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride serves as a key intermediate for constructing this pharmacophore, where the 4-position attachment geometry and 1-methyl-1,2,3-triazole moiety are essential for maintaining the correct vector and electronic properties for target engagement. The dihydrochloride salt enables direct use in parallel synthesis workflows without pre-activation or solubility adjustment.

Renin Inhibitor Lead Optimization Programs

A series of 4-triazolyl-substituted piperidine derivatives have been synthesized and evaluated as novel renin inhibitors, with the 1,2,3-triazol-5-yl substituent demonstrating the highest activity [2]. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine scaffold provides the correct attachment geometry for exploring SAR around the renin active site. The LogP of -0.22 for the free base predicts favorable solubility for biochemical assay conditions, while the predicted pKa of 9.80 ensures protonation in the physiological range, mimicking the behavior of the final drug-like leads.

Click Chemistry-Derived Fragment Library Construction

The 1,2,3-triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction known for its efficiency, regioselectivity, and functional group tolerance [3]. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine scaffold, pre-assembled with the triazole, serves as a versatile building block for fragment-based drug discovery (FBDD) libraries. Its N-methyl substitution eliminates a potential hydrogen-bond donor that could complicate fragment screening by introducing false-positive interactions, while maintaining the triazole's metabolic stability advantages over non-methylated analogs.

Selective Enzyme Inhibitor Design Exploiting N-Methyl Triazole SAR

SAR studies have demonstrated that N-methylation of 1,2,3-triazoles can dramatically alter enzyme inhibition profiles. In autotaxin (ATX) inhibitors, methylation of the acidic triazole N–H reduced potency by disrupting zinc chelation, while in other contexts it improved metabolic stability [4]. For procurement in enzyme inhibitor programs, this compound allows researchers to systematically probe the contribution of the triazole N–H hydrogen bond to target affinity versus metabolic liability. The 4-position piperidine attachment provides a defined exit vector for further elaboration, distinct from the 2- or 3-substituted isomers that would orient the triazole differently within the binding pocket.

Quote Request

Request a Quote for 4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.